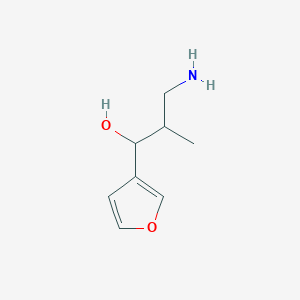
N-(prop-2-yn-1-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)piperidin-3-amine is a chemical compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)piperidin-3-amine can be achieved through several methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Another method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines as starting materials. The Sandmeyer reaction, which involves the substitution of an amino group with a halogen, can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions and the use of efficient catalysts can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(prop-2-yn-1-yl)piperidin-3-amine include:
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine: A dual inhibitor of cholinesterase and monoamine oxidase.
N-(prop-2-yn-1-yl)piperidin-4-amine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-yl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
N-prop-2-ynylpiperidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-8-4-3-6-9-7-8/h1,8-10H,3-7H2 |
InChI Key |
GNEJVOGEYBGJTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



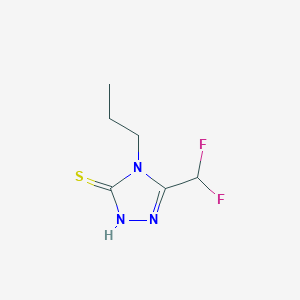
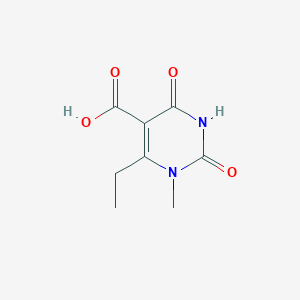
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)

![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)


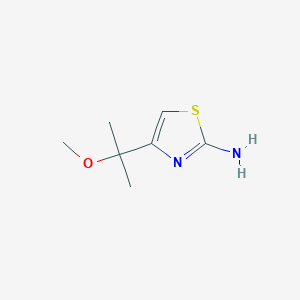
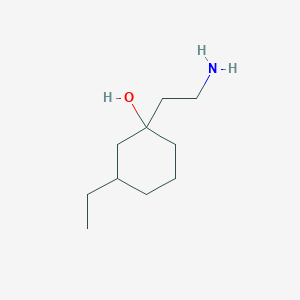
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)

